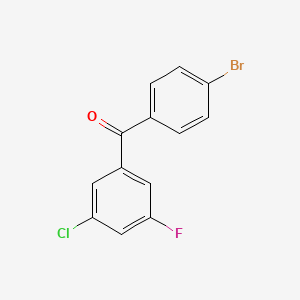

4-Bromo-3'-chloro-5'-fluorobenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-Bromo-3’-chloro-5’-fluorobenzophenone” is a synthetic organic compound used in the fields of chemistry, biology, and medicinal research. It has a molecular weight of 313.55 .

Synthesis Analysis

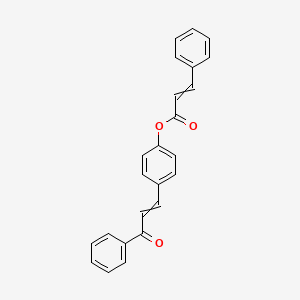

The synthesis of similar compounds has been attempted to yield a compound with potential photochemical reactivity and photophysical properties . The synthesis often involves Friedel Crafts acylation . For example, 4-bromo-4’-methyl benzophenone was prepared from toluene and 4-bromobenzoyl chloride by using AlCl3 catalyst .Molecular Structure Analysis

The structure of “4-Bromo-3’-chloro-5’-fluorobenzophenone” is also available as a 2d Mol file or as a computed 3d SD file . The position of ortho-fluoro azo rings differ between the two rotomers with one molecule having a rotation angle of 4.4° and the other molecule having a rotation angle of 76.9° with respect to the methyl 4-bromobenzoate .Wissenschaftliche Forschungsanwendungen

Photoreduction Studies

4-Bromo-3’-chloro-5’-fluorobenzophenone: is utilized in photoreduction studies to understand the behavior of benzophenones under light exposure. These studies are crucial for developing new photoreactive compounds and can lead to advancements in photochemistry and photophysics .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for synthesizing various pharmaceuticals. Its halogenated structure makes it a valuable precursor in creating potent biologically active molecules that could lead to new drug discoveries .

Materials Science

The compound’s unique combination of halogens is of interest in materials science for the synthesis of advanced polymers and materials. It can be used to alter the physical properties of materials, such as increasing resistance to heat or chemical degradation .

Chemical Synthesis

4-Bromo-3’-chloro-5’-fluorobenzophenone: is a versatile reagent in chemical synthesis. It’s used to introduce bromo, chloro, and fluoro substituents into organic molecules, which is essential for creating complex molecules with specific desired properties .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reference material due to its well-defined characteristics. It helps in the calibration of instruments and validation of analytical methods, ensuring accuracy and precision in chemical analysis .

Pharmacology

The compound’s role in pharmacology is linked to its potential as an intermediate in drug design. Its molecular structure could be key in the synthesis of new pharmacologically active compounds, contributing to the development of new therapies and treatments .

Environmental Science

Research in environmental science may leverage 4-Bromo-3’-chloro-5’-fluorobenzophenone to study the environmental fate of halogenated compounds. Understanding its breakdown and interaction with environmental factors is vital for assessing the ecological impact of similar compounds .

Safety and Hazards

Eigenschaften

IUPAC Name |

(4-bromophenyl)-(3-chloro-5-fluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrClFO/c14-10-3-1-8(2-4-10)13(17)9-5-11(15)7-12(16)6-9/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILOWRYPGVHKBBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC(=CC(=C2)Cl)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373607 |

Source

|

| Record name | 4-Bromo-3'-chloro-5'-fluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3'-chloro-5'-fluorobenzophenone | |

CAS RN |

844879-12-5 |

Source

|

| Record name | (4-Bromophenyl)(3-chloro-5-fluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=844879-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3'-chloro-5'-fluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-ethanol hydrochloride](/img/structure/B1302518.png)